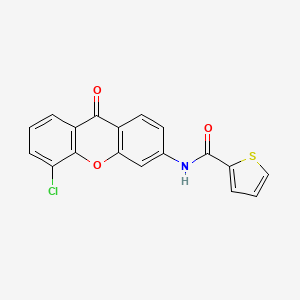

N-(5-chloro-9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide

Description

N-(5-chloro-9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide is a synthetic organic compound featuring a xanthene core substituted with a chloro group at position 5 and a keto group at position 7. The thiophene-2-carboxamide moiety is attached via an amide linkage at position 3 of the xanthene scaffold.

Properties

IUPAC Name |

N-(5-chloro-9-oxoxanthen-3-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClNO3S/c19-13-4-1-3-12-16(21)11-7-6-10(9-14(11)23-17(12)13)20-18(22)15-5-2-8-24-15/h1-9H,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXOLLQCHCZNBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC3=C(C2=O)C=CC(=C3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide typically involves the reaction of 5-chloro-9-oxo-9H-xanthene-3-carboxylic acid with thiophene-2-carboxamide under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

N-(5-chloro-9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison of N-(5-chloro-9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide with analogous compounds relies on crystallographic and computational methodologies. Below, we outline key aspects of such comparisons based on the software and practices described in the evidence.

Structural Refinement and Parameter Analysis

- SHELXL : Widely used for refining small-molecule crystal structures, SHELXL enables precise determination of bond lengths, angles, and torsion angles. For example, the chloro and keto substituents on the xanthene core could be compared to similar derivatives (e.g., bromo or nitro-substituted xanthenes) to assess electronic effects on molecular geometry .

- SIR97: This program integrates direct methods for structure solution, facilitating comparisons of packing motifs and hydrogen-bonding networks. If the compound forms π-π stacking interactions (common in xanthene systems), SIR97 could quantify these against non-aromatic analogs .

Visualization and Conformational Analysis

- ORTEP-3 : Graphical representation of thermal ellipsoids and molecular conformations allows for visual comparison with related compounds. For instance, the planarity of the thiophene-carboxamide group could be contrasted with furan- or pyrrole-based analogs to evaluate steric or electronic influences .

- WinGX : This suite supports the generation of publication-ready tables, which could tabulate crystallographic data (e.g., unit cell parameters, R-factors) for multiple compounds, highlighting trends in stability or crystallinity .

Hypothetical Data Table for Comparative Analysis

The absence of specific compound data in the evidence precludes a direct comparison. However, the table below illustrates the type of data typically derived using the referenced software:

Biological Activity

N-(5-chloro-9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

The compound has the molecular formula and features a xanthone core with a thiophene moiety. The presence of these functional groups contributes to its diverse biological properties.

Synthesis

The synthesis of this compound typically involves the reaction between 5-chloro-9-oxo-9H-xanthene-3-carboxylic acid and thiophene-2-carboxamide. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in solvents such as dichloromethane.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related xanthone derivatives have shown promising results against human pulmonary malignant cells (A549), with some compounds demonstrating higher potency than established anticancer drugs like gefitinib .

Table 1: Cytotoxicity of Related Compounds

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, indicating its ability to scavenge free radicals and reduce oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound may inhibit key enzymes or receptors involved in cancer progression or inflammation, thereby modulating cellular pathways.

Case Studies

Case Study 1: Anticancer Properties

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For example, one study reported that a structurally similar compound exhibited a dose-dependent increase in apoptotic markers in A549 cells, suggesting potential for development as a therapeutic agent against lung cancer .

Case Study 2: Antioxidant Effects

Another investigation assessed the antioxidant capacity of xanthone derivatives, revealing that compounds similar to N-(5-chloro-9-oxo-9H-xanthen-3-y)thiophene-2-carboxamide significantly reduced lipid peroxidation in cellular models, highlighting their protective effects against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.